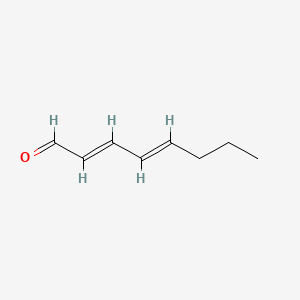

2,4-Octadienal

描述

Overview of 2,4-Octadienal as an Unsaturated Aldehyde in Chemical Science

This compound is an organic compound classified as an unsaturated aldehyde. ontosight.ai Its molecular structure is characterized by an eight-carbon chain that incorporates an aldehyde functional group (-CHO) at one end and two conjugated carbon-carbon double bonds at the second and fourth positions. ontosight.aiontosight.ai This conjugation of double bonds, along with the reactive aldehyde group, imparts unique chemical properties and reactivity to the molecule. ontosight.ai It belongs to the class of organic compounds known as medium-chain aldehydes, which are aldehydes with a chain length containing between 6 and 12 carbon atoms. foodb.ca

Generally, this compound appears as a colorless to pale yellow liquid with a distinct, pungent odor. ontosight.aiontosight.ai It is slightly soluble in water but shows high solubility in organic solvents. ontosight.ai The presence of the aldehyde group and the conjugated system makes it susceptible to various chemical reactions, including nucleophilic additions and redox transformations, rendering it a useful intermediate in the synthesis of other organic compounds. ontosight.aivulcanchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂O | ontosight.ainist.gov |

| Molecular Weight | 124.18 g/mol | nist.govnih.gov |

| Appearance | Colorless to pale yellow liquid | ontosight.aiontosight.ai |

| Boiling Point | 170-172°C; 88.00 °C @ 10.00 mm Hg | ontosight.aithegoodscentscompany.com |

| Melting Point | -5°C to 0°C | ontosight.ai |

| Specific Gravity | 0.832 to 0.839 @ 25°C | thegoodscentscompany.com |

Significance of (2E,4E) Isomerism in Research Contexts

The two double bonds in the this compound structure give rise to geometric isomerism, resulting in four possible stereoisomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The 'E' (from the German entgegen, meaning opposite) and 'Z' (from zusammen, meaning together) notation describes the configuration of substituents around the double bonds.

The (2E,4E) isomer, often referred to as trans,trans-2,4-octadienal, is of particular significance in various research fields. ontosight.ai This specific configuration, with both double bonds in the trans (E) arrangement, is frequently identified as a key volatile compound in food chemistry and as a product of biological processes. ontosight.aiontosight.ai For instance, (2E,4E)-2,4-Octadienal is recognized as a significant contributor to the aroma and flavor profile of many food products, including white tea, cooked mussels, and foods cooked in frying oils. mdpi.comnih.govresearchgate.net It is also a prominent secondary product of lipid peroxidation, specifically from the degradation of polyunsaturated fatty acids like linoleic acid. nih.gov This link to lipid oxidation makes the (2E,4E) isomer a crucial subject in studies related to food spoilage and oxidative stress in biological systems. ontosight.aimdpi.com Research has identified (2E,4E)-2,4-octadienal as a potential quality deterioration marker in fish muscle. mdpi.com

Historical Perspective on the Study of this compound

The study of this compound initially gained traction in the context of flavor and fragrance chemistry. It was identified as one of the many volatile compounds responsible for the characteristic aromas of various foods, such as those with nutty, green, and fatty notes. ontosight.aithegoodscentscompany.com Early research focused on isolating and identifying these volatile components from natural sources and processed foods, including roasted peanuts and frying oils. researchgate.net

A significant development in the study of this compound was its identification as a secondary product of lipid peroxidation. researchgate.net Research in the late 20th century established that polyunsaturated fatty acids, particularly linoleic acid, degrade to form a variety of aldehydes, including 2,4-dienals like 2,4-decadienal and this compound. nih.govresearchgate.net This discovery shifted the research focus towards its role in biochemistry and pathology, as lipid peroxidation is a key process in cellular damage and is implicated in various diseases. ontosight.ai Concurrently, advances in analytical chemistry, such as gas chromatography-mass spectrometry (GC-MS), provided more sensitive and accurate methods for detecting and quantifying this compound in complex matrices like food and biological tissues. acs.orgresearchgate.net Synthetic methodologies were also developed, not only to confirm the identity of the natural compound but also to provide standards for analytical studies and to explore its chemical reactivity. vulcanchem.comresearchgate.net

Current Research Trends and Future Directions for this compound Studies

Current research on this compound is diverse, spanning food science, environmental science, and biomedicine.

Food Science and Quality: A major area of ongoing research is its role in food flavor and spoilage. Studies continue to investigate its formation during food processing and storage, particularly in fried foods and those rich in polyunsaturated fats. ontosight.aiacs.org For example, (E,E)-2,4-octadienal has been identified as a key volatile compound for distinguishing between spring-picked and autumn-picked white tea and as a potential marker for quality deterioration in yellowtail fish. mdpi.comresearchgate.net

Biomedical and Biological Significance: As a product of lipid peroxidation, this compound is studied as a biomarker for oxidative stress. ontosight.ai Research explores its connection to the pathogenesis of diseases associated with oxidative damage, such as atherosclerosis and neurodegenerative disorders. ontosight.ai Furthermore, it is investigated as an infochemical or signaling molecule. For instance, marine diatoms have been shown to produce this compound, which may function in cell-to-cell communication or defense mechanisms. scirp.org It has also been identified as a component of the airborne aggregation pheromone in the common bed bug, Cimex lectularius. researchgate.net

Analytical and Synthetic Chemistry: There is continued interest in refining analytical methods for the detection of this compound in complex biological and environmental samples. researchgate.netnih.gov Headspace analysis techniques are being optimized to better understand its concentration in biological fluids. nih.gov In synthetic chemistry, this compound and its derivatives serve as building blocks for more complex molecules.

Future research is likely to delve deeper into the specific molecular mechanisms through which this compound exerts its biological effects. This includes understanding its interactions with cellular components like proteins and DNA. nih.gov Further exploration of its role as a signaling molecule in various ecosystems could reveal new ecological interactions. In food science, controlling its formation could lead to improved food quality and stability.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2E,4E)-octa-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h4-8H,2-3H2,1H3/b5-4+,7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVATNQISMINCX-YTXTXJHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885475 | |

| Record name | (2E,4E)-2,4-Octadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; fatty, green, sour aroma | |

| Record name | trans,trans-2,4-Octadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1172/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

67.00 °C. @ 0.40 mm Hg | |

| Record name | (E,E)-2,4-Octadienal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; miscible in fats, soluble (in ethanol) | |

| Record name | trans,trans-2,4-Octadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1172/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.832-0.839 | |

| Record name | trans,trans-2,4-Octadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1172/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

30361-28-5, 5577-44-6, 38743-20-3 | |

| Record name | E,E-2,4-Octadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30361-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Octadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005577446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Octadienal, (2E,4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030361285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038743203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Octadienal, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E,4E)-2,4-Octadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-octa-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Octadienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-OCTADIENAL, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR4J26TQJD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E,E)-2,4-Octadienal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 2,4 Octadienal

Chemo- and Regioselective Synthesis Pathways of 2,4-Octadienal Isomers

The controlled synthesis of specific isomers of this compound requires precise control over the formation of the two double bonds, a challenge addressed through various chemo- and regioselective strategies.

Stereoselective Approaches to (2E,4E)-2,4-Octadienal Synthesis

The (2E,4E)-isomer of this compound is the most common and is often the target of synthetic efforts due to its characteristic sensory properties. nist.govfoodb.ca Achieving high stereoselectivity for the all-trans isomer is a key objective. While specific detailed synthetic routes for (2E,4E)-2,4-octadienal are not extensively outlined in the provided results, general methodologies for creating similar unsaturated aldehydes can be inferred.

One common strategy involves the oxidation of the corresponding alcohol, (2E,4E)-2,4-octadien-1-ol. This precursor alcohol can be synthesized through methods that establish the E,E-diene stereochemistry, which is then converted to the aldehyde. Another general approach that can be adapted for this synthesis is the Wittig reaction, which involves the reaction of a phosphonium (B103445) ylide with an aldehyde. By carefully selecting the appropriate ylide and aldehyde precursors, the desired (2E,4E) configuration can be favored. Aldol condensation reactions, which form carbon-carbon bonds, can also be employed to construct the carbon backbone of this compound, with subsequent dehydration steps yielding the conjugated diene system. The stereochemical outcome of these reactions is highly dependent on the reaction conditions and catalysts used.

| Method | Description | Key Considerations |

| Oxidation of (2E,4E)-2,4-octadien-1-ol | The alcohol precursor with the desired stereochemistry is oxidized to the corresponding aldehyde. | Availability and stereoselective synthesis of the starting alcohol are crucial. |

| Wittig Reaction | Reaction of a phosphonium ylide with an appropriate aldehyde to form the carbon-carbon double bonds. | Choice of reagents and reaction conditions influences the E/Z selectivity of the newly formed double bonds. |

| Aldol Condensation | Base-catalyzed reaction of aldehydes or ketones to form β-hydroxy aldehydes or ketones, followed by dehydration to yield the α,β-unsaturated product. | Control of reaction temperature and catalyst is necessary to favor the desired isomer and prevent side reactions. |

Novel Catalytic Methods in this compound Preparation

Modern synthetic chemistry increasingly relies on novel catalytic methods to improve efficiency, selectivity, and sustainability. For the preparation of this compound and similar unsaturated aldehydes, several catalytic approaches are noteworthy.

Ruthenium nanoparticles encapsulated within dendrimers have demonstrated catalytic activity in hydrogenation reactions of related compounds like citral (B94496) (3,7-dimethyl-2,6-octadienal). bohrium.com While this is a reduction process, the development of such catalysts highlights the potential for using tailored metal nanoparticles for various transformations in the synthesis of polyenes. Brønsted acid catalysis is another powerful tool, as demonstrated in the synthesis of spiroisoindolinone indenes, which proceeds through an intercepted Meyer-Schuster rearrangement/intramolecular Friedel-Crafts alkylation relay. irb.hr This type of acid-catalyzed cascade could potentially be engineered for the synthesis of specific this compound isomers. Furthermore, vapor-phase aldolization reactions over solid catalysts, such as those used for the synthesis of 2-ethyl-2-hexenal (B1232207) from n-butyraldehyde, offer a continuous and potentially more industrial-scale approach to producing unsaturated aldehydes. researchgate.net

Biosynthetic Pathways of this compound in Biological Systems

In nature, this compound is primarily a product of lipid degradation, particularly the oxidation of polyunsaturated fatty acids. ontosight.ai Its formation is a complex process involving enzymes and oxidative stress.

Enzymatic Formation from Polyunsaturated Fatty Acids (PUFAs)

The enzymatic breakdown of polyunsaturated fatty acids (PUFAs) is a major source of this compound. ontosight.ainih.gov Linoleic acid, a common PUFA, is a key precursor. mdpi.com The process is often initiated by lipoxygenases (LOX), enzymes that catalyze the dioxygenation of PUFAs to form hydroperoxides. nih.govmdpi.com These hydroperoxides are unstable and can be further transformed by other enzymes, such as hydroperoxide lyase (HPL), leading to the cleavage of the carbon chain and the formation of various volatile compounds, including this compound. mdpi.com This enzymatic cascade is responsible for the generation of many flavor and aroma compounds in plants and other organisms. For instance, in diatoms, lipoxygenase activity is linked to the production of various aldehydes, including this compound, as a defense mechanism. int-res.com

Role of Lipid Peroxidation in this compound Generation

Lipid peroxidation is a non-enzymatic process where oxidants like free radicals attack PUFAs, leading to a chain reaction of lipid degradation. ontosight.ainih.gov This process is a hallmark of oxidative stress in cells and is also a significant pathway for the formation of this compound in foods during processing and storage. ontosight.ai The initial step involves the abstraction of a hydrogen atom from a PUFA, forming a lipid radical. This radical reacts with oxygen to form a lipid peroxyl radical, which can then propagate the chain reaction by abstracting a hydrogen from another PUFA, yielding a lipid hydroperoxide. nih.gov These hydroperoxides are unstable and decompose into a variety of secondary products, including aldehydes like this compound. nih.govmdpi.com The presence of this compound is often used as a marker for lipid peroxidation in biological and food systems. ontosight.ai

| Precursor Fatty Acid | Key Process | Resulting Aldehyde |

| Linoleic Acid | Enzymatic oxidation (Lipoxygenase) | (2E,4E)-2,4-Octadienal mdpi.com |

| Polyunsaturated Fatty Acids (PUFAs) | Non-enzymatic lipid peroxidation | This compound and other aldehydes ontosight.ainih.gov |

Microbial Biotransformation of Precursors to this compound

Microbial biotransformation utilizes microorganisms or their enzymes to convert organic compounds into structurally related products. slideshare.netndl.gov.in This approach is increasingly being explored for the production of valuable chemicals, including flavor and aroma compounds. nih.govresearchgate.net While specific examples of microbial biotransformation to produce this compound are not detailed in the provided search results, the general principles suggest its feasibility. Microorganisms possess a vast array of enzymes, including oxidases and reductases, that can act on various substrates. ndl.gov.in For instance, microorganisms could be engineered or selected for their ability to transform precursors like linoleic acid or other fatty acids into this compound. This "green chemistry" approach offers potential advantages over traditional chemical synthesis, such as milder reaction conditions and higher selectivity. researchgate.net The development of microbial strains for the targeted production of specific isomers of this compound represents a promising area for future research. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fine chemicals like this compound. These approaches prioritize the use of renewable feedstocks, environmentally benign catalysts, and energy-efficient conditions.

A significant green strategy for producing this compound and other related compounds, often referred to as green leaf volatiles (GLVs), is through biocatalysis. mdpi.comuliege.be This method utilizes the lipoxygenase (LOX) metabolic pathway, a natural process found in plants, algae, and fungi. mdpi.comuliege.be The synthesis begins with the enzymatic hydrolysis of lipids from renewable sources, such as vegetable oils, to release polyunsaturated fatty acids (PUFAs) like linoleic acid (C18:2) and α-linolenic acid (C18:3). mdpi.comuliege.be

The core of the biocatalytic process involves a two-step enzymatic cascade:

Lipoxygenase (LOX) Action : A lipoxygenase enzyme catalyzes the dioxygenation of a PUFA substrate to form a fatty acid hydroperoxide. mdpi.com For instance, LOX converts linoleic acid into specific hydroperoxy-octadecadienoic acid (HPOD) isomers. researchgate.net

Hydroperoxide Lyase (HPL) Cleavage : The hydroperoxide intermediate is then cleaved by a hydroperoxide lyase (HPL), a type of cytochrome P450 enzyme (CYP74). mdpi.com This cleavage results in the formation of short-chain aldehydes and oxo-acids. mdpi.com The specific aldehyde produced, such as a C6 or C9 volatile, depends on the initial hydroperoxide's structure and the HPL's specificity. mdpi.com The formation of C8 aldehydes like this compound has been reported in various organisms, including diatoms, through similar lipoxygenase-mediated pathways.

This enzymatic route offers several advantages in line with green chemistry principles. It operates under mild conditions (ambient temperature and pressure) in aqueous media, uses renewable raw materials, and employs biodegradable enzymes as catalysts. uliege.be The process mimics the natural synthesis of flavor compounds, leading to products that can be labeled as "natural," a significant advantage in the food and fragrance industries. uliege.be

While biocatalysis is a prominent green method, other green chemistry principles are also relevant to the synthesis of aldehydes. These include the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste. savemyexams.comrsc.org For example, research into catalysts for the synthesis of perfumery chemicals often focuses on transitioning from homogeneous to more sustainable heterogeneous systems. researchgate.net Additionally, designing solvent-free reaction conditions is another key green approach, minimizing the environmental impact associated with solvent use and disposal. dtic.mil Although specific applications of these methods directly to this compound synthesis are not extensively detailed, they represent important avenues for future research in developing more sustainable manufacturing processes.

Table 1: Research Findings on Green Chemistry Approaches for Aldehyde Synthesis

This table summarizes findings on biocatalytic methods, which represent a key green chemistry approach for synthesizing this compound and related volatile compounds.

| Approach | Catalyst System | Substrate(s) | Product(s) | Key Findings & Conditions |

| Biocatalysis / LOX Pathway | Lipase, Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | Vegetable Oils (Linoleic, Linolenic acids) | Green Leaf Volatiles (C6 & C9 aldehydes/alcohols) | Process involves hydrolysis of oils, followed by LOX-catalyzed hydroperoxidation and HPL-catalyzed cleavage. mdpi.comuliege.be |

| Biocatalysis in Microorganisms | Penicillium camemberti enzymes (LOX, HPL) | 10-hydroperoxy-octadecadienoic acid (10-HPOD) | 1-octen-3-ol, hexanal (B45976), 2-octenal, 2,4-decadienal | The HPL from this microorganism showed specificity for the 10-HPOD substrate, yielding various C8 volatile compounds. bac-lac.gc.ca |

| Biocatalysis in Organic Solvents | Immobilized Lipoxygenase (LOXi) & Hydroperoxide Lyase (HPLi) | Linoleic Acid | Hydroperoxides (HPODs) | The use of 60% isooctane (B107328) as a reaction medium increased the activity of immobilized HPL by over 5 times compared to an aqueous medium. bac-lac.gc.ca |

| Biocatalysis in Algae | Oscillatoria sp. enzymes (LOX, HPL) | Linoleic Acid | 13-oxotrideca-9,11-dienoic acid | The process involves the sequential activity of LOX and HPL. The HPL was specific for the 13-hydroperoxide of linoleic acid. nih.gov |

Mechanistic Studies of 2,4 Octadienal in Biological Systems

Cellular and Subcellular Interactions of 2,4-Octadienal

This compound, a reactive α,β-unsaturated aldehyde, is a product of lipid peroxidation and is also found naturally in various foods and plants. ontosight.aifemaflavor.org Its chemical structure, featuring a conjugated diene and an aldehyde group, contributes to its high reactivity and significant biological effects. This section delves into the molecular mechanisms through which this compound interacts with cellular components, leading to a range of biological responses.

Mechanisms of Cytotoxicity and Cell Damage Induced by this compound

The cytotoxicity of this compound and structurally similar aldehydes stems from their ability to interact with and damage critical cellular components. biologists.comresearchgate.net This reactivity is largely attributed to the α,β,γ,δ-unsaturated aldehyde structure. researchgate.net

Induction of Apoptosis and Cell Division Arrest

Research has demonstrated that this compound and related unsaturated aldehydes can induce apoptosis (programmed cell death) and arrest cell division in various biological systems. researchgate.netscite.ai For instance, studies on sea urchin embryos have shown that 2-trans,4-trans-octadienal (OCTA) can induce apoptosis. mdpi.com This effect is often dose-dependent. researchgate.net A maternal diet rich in unsaturated aldehydes, including this compound, has been shown to cause cell division arrest in copepod embryos. biologists.comresearchgate.net This wide-ranging physiological impact highlights the potent cell toxicity of these compounds. biologists.comresearchgate.net The underlying mechanism is believed to involve the disruption of normal cellular processes, which triggers the cell's self-destruction program to eliminate damaged cells. scite.ai

While direct studies on this compound are specific, research on similar compounds provides further insight. For example, citral (B94496) (3,7-dimethyl-2,6-octadienal) has been shown to inhibit the growth of human breast cancer cells (MCF-7) by inducing cell cycle arrest in the G2/M phase and promoting apoptosis. capes.gov.brnih.gov

Effects on Cytoskeletal Organization and Phagocytosis

The cytoskeleton, a network of protein filaments crucial for cell shape, movement, and internal organization, is a key target of this compound and its analogs. Research on oyster hemocytes revealed that 2E,4E-decadienal, a closely related compound, caused a dose-dependent inhibition of cytoskeleton organization. biologists.comresearchgate.netscite.ai This disruption of the cytoskeleton can have cascading effects on cellular functions.

One such affected function is phagocytosis, the process by which cells engulf large particles. In the same study on oyster hemocytes, 2E,4E-decadienal was found to inhibit the rate of phagocytosis in a dose-dependent manner. biologists.comscite.ai The disruption of the actin cytoskeleton, a major component of the cytoskeletal system, is a likely mechanism for this inhibition. Studies on the herbicide 2,4-D have shown it promotes disturbances in the actin cytoskeleton structure, affecting organelle dynamics. nih.govnih.gov

Interactive Table: Effects of Unsaturated Aldehydes on Cellular Processes

| Compound | Organism/Cell Type | Effect | Reference |

| 2-trans,4-trans-Octadienal (OCTA) | Sea Urchin Embryos | Induces apoptosis | mdpi.com |

| Unsaturated Aldehydes (general) | Copepod Embryos | Arrest of cell division | biologists.comresearchgate.net |

| 2E,4E-Decadienal | Oyster Haemocytes | Inhibition of cytoskeleton organization, phagocytosis, and promotion of apoptosis | biologists.comresearchgate.netscite.ai |

| Citral (3,7-dimethyl-2,6-octadienal) | Human Breast Cancer Cells (MCF-7) | Inhibition of cell growth, G2/M phase cell cycle arrest, apoptosis induction | capes.gov.brnih.gov |

Role in Oxidative Stress and Reactive Oxygen Species (ROS) Generation

This compound is intrinsically linked to oxidative stress, both as a product of lipid peroxidation and as a potential inducer of further oxidative damage. ontosight.ai Lipid peroxidation is a chain reaction where free radicals attack lipids, leading to cellular damage. ontosight.ai The aldehydes formed in this process, including this compound, can be toxic. ontosight.ai

The generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anions (O₂·⁻), is a key aspect of oxidative stress. nih.gov While direct evidence for this compound inducing ROS is specific to broader studies on similar aldehydes, the mechanisms are likely conserved. For example, studies on other α,β-unsaturated aldehydes have shown they can lead to the formation of ROS. researchgate.net This can create a vicious cycle where lipid peroxidation generates aldehydes, which in turn can promote further ROS production and oxidative stress, leading to damage of cellular structures like proteins, lipids, and nucleic acids. frontiersin.org

Interactions with Biological Macromolecules (e.g., Proteins, DNA)

The high reactivity of this compound's conjugated system makes it prone to react with nucleophilic sites on biological macromolecules, such as proteins and DNA. biologists.comresearchgate.netscite.ai These interactions are non-specific and can lead to the formation of covalent adducts, which can impair the function of these essential molecules. researchgate.net

Proteins: The aldehyde group and the conjugated double bonds of this compound can react with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine. researchgate.net This can lead to protein cross-linking and the formation of adducts, altering protein structure and function. nih.gov Such modifications can inhibit enzyme activity and disrupt cellular signaling pathways. frontiersin.org

DNA: this compound and other α,β-unsaturated aldehydes have been shown to react with DNA bases, leading to the formation of DNA adducts. researchgate.net These adducts can be mutagenic, potentially leading to errors during DNA replication and contributing to carcinogenesis if not repaired. researchgate.net For example, the related compound trans,trans-2,4-decadienal (B140250) has been shown to form adducts with calf thymus DNA. researchgate.net

Metabolic Fate and Biotransformation of this compound in Organisms

Once in an organism, this compound undergoes metabolic transformation to facilitate its detoxification and excretion. The primary metabolic pathway for α,β-unsaturated aldehydes involves oxidation and conjugation reactions.

In general, aliphatic aldehydes are oxidized to their corresponding carboxylic acids. inchem.org This is a primary detoxification pathway. inchem.org These resulting carboxylic acids can then enter into fatty acid metabolism pathways and the citric acid cycle. inchem.org

Another important detoxification route for α,β-unsaturated aldehydes is conjugation with glutathione (B108866) (GSH), a major intracellular antioxidant. inchem.org This reaction is often catalyzed by glutathione S-transferases. The resulting glutathione conjugates are typically further metabolized to mercapturic acid derivatives, which are then excreted. inchem.org

The metabolism of structurally similar compounds provides further insight. For example, citral is metabolized in rats to a mixture of diacids and hydroxy acids through processes of oxidation, reduction, and hydration. inchem.org While specific studies on the complete metabolic profile of this compound are limited, it is expected to follow these general pathways for α,β-unsaturated aldehydes. inchem.org

Enzymatic Detoxification Pathways

The detoxification of this compound, an α,β-unsaturated aldehyde, is a critical process in biological systems to mitigate its potential toxicity. The primary routes of detoxification involve enzymatic reactions that convert the reactive aldehyde into less harmful metabolites. Key enzymes implicated in this process include aldehyde dehydrogenases (ALDH), alcohol dehydrogenases (ADH), and glutathione S-transferases (GSTs).

Aldehyde dehydrogenases catalyze the oxidation of this compound to its corresponding carboxylic acid, 2,4-octadienoic acid. This conversion is a significant detoxification step, as the resulting acid is generally less reactive and can be further metabolized or excreted. Studies on other similar aldehydes, like 2,4-decadienal, have shown that this oxidation is a primary metabolic pathway. nih.govinchem.org

Alcohol dehydrogenases are involved in the reduction of the aldehyde group of this compound to form 2,4-octadien-1-ol. This alcohol can then undergo further conjugation or oxidation reactions. For instance, studies with the related compound citral (3,7-dimethyl-2,6-octadienal) have demonstrated its reduction to the corresponding alcohol by ADH in cytosolic fractions. nih.gov

Glutathione S-transferases facilitate the conjugation of this compound with glutathione (GSH), a major intracellular antioxidant. This reaction, known as Michael addition, targets the electrophilic carbon-carbon double bond of the aldehyde, neutralizing its reactivity. femaflavor.org The resulting glutathione adduct is more water-soluble and can be readily eliminated from the cell. This conjugation is considered a secondary but important mechanism for the detoxification of 2,4-alkadienals. nih.gov In some organisms, the depletion of glutathione has been observed following exposure to α,β,γ,δ-unsaturated aldehydes, indicating the involvement of this pathway. biologists.com

In specific biological contexts, such as in the copepod Calanus helgolandicus, exposure to diatoms that produce oxylipins, including this compound, can lead to a down-regulation of several aldehyde dehydrogenase genes (ALDH6, ALDH8, and ALDH9). nih.govplos.org This suggests that while these enzymes are involved in detoxification, high concentrations of the aldehyde may overwhelm or even inhibit these defense mechanisms. nih.govplos.org However, other classic detoxification genes like glutathione S-transferase were not significantly affected in short-term exposure studies. nih.gov

Adduct Formation and Metabolite Identification

The high reactivity of this compound, particularly its conjugated double bond system and aldehyde group, allows it to form covalent adducts with various biological macromolecules, including proteins and DNA. int-res.commdpi.com These adducts can disrupt cellular function and are a key aspect of the compound's biological activity.

Protein Adducts: The electrophilic nature of this compound facilitates its reaction with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine. mdpi.com This can occur via Michael addition or Schiff base formation. The formation of these protein adducts can alter protein structure and function, potentially leading to enzyme inhibition or the triggering of stress responses. For example, the related aldehyde, 2,4-decadienal, has been shown to extensively cross-link erythrocyte membrane proteins. nih.gov

DNA Adducts: this compound and its metabolites can also react with DNA bases, leading to the formation of DNA adducts. These adducts can be mutagenic and genotoxic. For instance, the structurally similar 2,4-decadienal is known to form etheno-adducts with deoxyadenosine (B7792050) and deoxyguanosine in mammalian cells. oup.comresearchgate.net These reactions often involve the epoxidation of the aldehyde followed by addition to the DNA base. oup.comresearchgate.net

Metabolite Identification: The metabolism of this compound leads to the formation of several key metabolites. The primary metabolites resulting from enzymatic detoxification are 2,4-octadienoic acid (from ALDH activity) and 2,4-octadien-1-ol (from ADH activity). Conjugation with glutathione produces a glutathione adduct. nih.gov Further metabolism of these initial products can occur. For example, in a study on the metabolism of 2,4-D, a different compound, it was found that hydroxylation followed by glycosylation and malonylation were key detoxification steps in resistant plants, producing less toxic metabolites. nih.gov While this is a different compound, it illustrates the complex metabolic pathways that can be involved in detoxifying xenobiotics.

The table below summarizes the identified metabolites of this compound and the enzymes involved in their formation.

| Metabolite | Precursor | Enzyme(s) Involved | Metabolic Pathway |

| 2,4-Octadienoic acid | This compound | Aldehyde Dehydrogenase (ALDH) | Oxidation |

| 2,4-Octadien-1-ol | This compound | Alcohol Dehydrogenase (ADH) | Reduction |

| Glutathione Adduct | This compound | Glutathione S-Transferase (GST) | Conjugation |

Role of Central Metabolism in this compound Processing

The processing of this compound is intricately linked to central metabolic pathways, which provide the necessary cofactors and substrates for its detoxification.

The oxidation of this compound to its carboxylic acid by ALDH is dependent on the availability of NAD(P)+ as a cofactor. Conversely, the reduction to its alcohol form by ADH requires NAD(P)H. The balance of these cofactors, which is maintained by central metabolic processes like glycolysis and the pentose (B10789219) phosphate (B84403) pathway, is therefore crucial for the efficient detoxification of this aldehyde.

The glutathione conjugation pathway is directly dependent on the cellular pool of reduced glutathione (GSH). GSH is synthesized from amino acids and its regeneration from its oxidized form (GSSG) is catalyzed by glutathione reductase, an enzyme that utilizes NADPH. Thus, a healthy central metabolism is essential to maintain the GSH levels required for detoxification.

Furthermore, the products of this compound metabolism can enter central metabolic pathways. For example, the resulting 2,4-octadienoic acid can potentially be metabolized via β-oxidation, a core process of fatty acid metabolism. inchem.org This integration into central metabolism represents the final step in the complete breakdown and utilization or elimination of the compound.

Signal Transduction Pathways Modulated by this compound

Role as an Infochemical in Algal Interactions

In aquatic ecosystems, this compound plays a significant role as an infochemical, mediating interactions between different algal species and between algae and other organisms. scirp.org Produced by certain diatoms, such as Skeletonema marinoi, these aldehydes can be released into the environment, particularly under stress conditions or upon cell damage, and act as signaling molecules. scirp.orgoup.com

When released, this compound can affect the metabolism and cell division of surrounding algal cells. scirp.org This can act as a form of cell-to-cell communication within a diatom population, potentially regulating bloom density and promoting programmed cell death. scirp.org For instance, in Skeletonema marinoi, 2,4-heptadienal and this compound have been observed to function as infochemicals. scirp.org It is hypothesized that S. marinoi perceives these aldehydes as intra-population signals. semanticscholar.org

This signaling can also have allelopathic effects, inhibiting the growth of competing phytoplankton species. The release of these aldehydes can therefore influence the species composition and succession of phytoplankton communities.

Impact on Gene Expression and Proteomics

Exposure to this compound can induce significant changes in gene expression and protein profiles in various organisms, reflecting a cellular response to chemical stress. These changes are often aimed at detoxification, damage repair, and adaptation.

In the copepod Calanus helgolandicus, feeding on a diatom that produces oxylipins, including this compound, resulted in the strong down-regulation of genes involved in aldehyde detoxification (aldehyde dehydrogenase 9, 8, and 6), apoptosis, and cytoskeleton structure. nih.govplos.org This suggests that the aldehyde can inhibit the very defense systems that should be activated to protect the organism. nih.govplos.org

In the sea urchin Paracentrotus lividus, exposure to this compound led to the downregulation of the catalase (CAT) gene, which is involved in detoxification processes. mdpi.com This suggests that a specific detoxification system may be activated in response to this particular aldehyde. mdpi.com Other polyunsaturated aldehydes were found to modulate the expression of genes involved in stress response, development, and skeletogenesis in this organism. mdpi.com Studies on other reactive aldehydes, such as 4-hydroxy-2-nonenal, have shown alterations in the expression of genes regulated by antioxidant, heat shock, and ER stress responses. acs.org

Proteomic analyses provide further insight into the cellular response to this compound. While specific proteomic studies on this compound are limited, research on similar compounds highlights the potential impacts. For example, studies on other stressors have shown significant changes in the proteome, with upregulation of proteins involved in stress response and detoxification, and downregulation of proteins related to normal cellular functions. mdpi.com The formation of protein adducts with this compound is a key mechanism that can lead to altered protein function and trigger broader changes in the proteome. mdpi.com

The table below summarizes some of the known gene expression changes in response to polyunsaturated aldehydes, including this compound.

| Organism | Gene(s) Affected | Effect of Exposure | Functional Category of Gene(s) | Reference |

| Calanus helgolandicus | Aldehyde Dehydrogenase 6, 8, 9 | Down-regulation | Detoxification | nih.govplos.org |

| Calanus helgolandicus | Cellular Apoptosis Susceptibility & Inhibitor of Apoptosis IAP proteins | Down-regulation | Apoptosis | nih.govplos.org |

| Calanus helgolandicus | Alpha- and Beta-tubulins | Down-regulation | Cytoskeleton Structure | nih.govplos.org |

| Paracentrotus lividus | Catalase (CAT) | Down-regulation | Detoxification | mdpi.com |

| Paracentrotus lividus | p53 | Down-regulation (by other PUAs) | Apoptosis, Stress Response | core.ac.uk |

Ecological and Environmental Research on 2,4 Octadienal

Occurrence and Distribution in Natural Environments

Production by Marine Diatoms and Other Microalgae

2,4-Octadienal is a type of polyunsaturated aldehyde (PUA) produced by numerous species of marine diatoms, which are a major group of phytoplankton responsible for a significant portion of global primary production. nih.govresearchgate.net The production of this compound and other PUAs is often triggered by cellular stress or damage. uakron.edu

Several diatom species have been identified as producers of this compound. These include, but are not limited to:

Skeletonema marinoi researchgate.netnih.govresearchgate.net

Thalassiosira rotula uakron.edunih.govresearchgate.net

Fragilaria sp. int-res.com

Melosira varians int-res.com

The diatom Skeletonema marinoi is a notable producer of this compound, along with 2,4-heptadienal. nih.govresearchgate.net Studies have shown that in nutrient-rich cultures of S. marinoi, the production of these defensive aldehydes increases as the culture ages, moving from the exponential to the stationary growth phase. researchgate.net Furthermore, nutrient limitation, specifically of nitrogen and phosphorus, can enhance PUA production in stationary phase cells. researchgate.net Research on Thalassiosira rotula has demonstrated the biosynthesis of 2E,4Z-octadienal from hexadecatrienoic acid through a lipoxygenase-dependent pathway. nih.gov

While diatoms are the primary focus of research, other microalgae may also contribute to the presence of PUAs in marine environments. For instance, high levels of 2,4-decadienal have been correlated with the presence of the prymnesiophyte Phaeocystis sp., indicating that sources other than diatoms should be considered. nih.gov

Presence in Terrestrial and Aquatic Ecosystems

The presence of this compound is predominantly documented in marine ecosystems due to its production by diatoms. It can be found in both particulate and dissolved forms in the water column. nih.gov During blooms of Skeletonema marinoi, particulate this compound is consistently detected, and dissolved forms can reach concentrations of up to 1 nM just before and during the decline of the bloom. nih.gov

Beyond the water column, research has also begun to explore the production of PUAs by benthic diatoms, which are crucial to coastal trophic systems. nih.gov A study of eight benthic diatom species from the Salish Sea in the North Pacific found that all species produced at least two types of PUAs, with five species producing quantifiable amounts of 2,4-heptadienal, this compound, and 2,4-decadienal. nih.gov This suggests that the production of these aldehydes is widespread among both pelagic and benthic diatoms. nih.gov

While the focus of ecological research is on aquatic environments, this compound has also been identified in various terrestrial sources, often associated with its characteristic fatty, green, and cucumber-like aroma. hmdb.ca It has been detected in foods such as cocoa products, various teas, and cereals. hmdb.ca

Ecological Roles and Interactions

The production of this compound by diatoms is believed to serve as a chemical defense mechanism, influencing marine food webs and the organisms within them. uakron.edu These compounds can act as allelopathic agents, inhibiting the growth of competing phytoplankton, and also function as a defense against grazing. mdpi.com

Impact on Marine Food Webs and Grazers

The introduction of this compound and other PUAs into the marine food web can have significant consequences for grazers, particularly zooplankton, which are the primary consumers of diatoms. mdpi.com These aldehydes are considered cytotoxic and can negatively affect the reproductive success of these herbivores. uakron.edumdpi.com

Effects on Zooplankton and Invertebrate Reproduction

A considerable body of research has focused on the detrimental effects of PUAs on the reproduction and development of marine invertebrates. nih.govuakron.edu Studies have shown that these compounds can impair the hatching success of copepod eggs. nih.gov For example, the aldehydes produced by Thalassiosira rotula were first identified as the cause of reduced hatching success in copepods feeding on diatom blooms. nih.gov

The impact on reproduction is not limited to copepods. Research on various marine invertebrates has demonstrated that exposure to PUAs can lead to reduced fertilization rates and decreased larval viability. mdpi.com The effects are often dose- and time-dependent. mdpi.com

Dose-Dependent Toxicity to Larval Development

The toxicity of this compound to the larval stages of marine invertebrates is a critical area of study. The effects are consistently shown to be dose-dependent. researchgate.netnih.gov

In a study on the Indo-Pacific sea urchin Echinometra mathaei, this compound, along with 2,4-heptadienal and 2,4-decadienal, was shown to affect larval development in a dose-dependent manner. researchgate.netnih.gov At higher concentrations, these aldehydes can inhibit larval development at the morula stage. researchgate.net The study found a toxicity scale of heptadienal > octadienal > decadienal, indicating that toxicity increases with a decrease in the aldehyde's carbon chain length. researchgate.netnih.govmdpi.com For example, at a concentration of 0.125 mg/ml, this compound resulted in 72% abnormal plutei, compared to 97% for the more toxic heptadienal and 28% for the less toxic decadienal. researchgate.net

Table 1: Effect of this compound and Other PUAs on Larval Development of Echinometra mathaei

| Compound | Concentration (mg/ml) | Percentage of Abnormal Plutei |

|---|---|---|

| 2,4-Heptadienal (HD) | 0.125 | 97% |

| This compound (OD) | 0.125 | 72% |

| 2,4-Decadienal (DD) | 0.125 | 28% |

Data sourced from a study on the dose-response relationship of PUA exposure on E. mathaei larval development. researchgate.net

This dose-dependent toxicity highlights the potential for diatom-produced this compound to significantly impact the survival and development of the early life stages of marine invertebrates, thereby influencing population dynamics and the structure of marine ecosystems. oup.com

Interspecies Chemical Communication and Defense Mechanisms

This compound is a volatile organic compound that plays a significant role in the chemical communication and defense mechanisms of various organisms. It is recognized as a component in the complex language of chemical signals used between different species.

In the realm of plant-insect interactions, this compound can be released by plants in response to herbivore-induced damage. ontosight.ai This emission can serve as an alarm signal, attracting predators of the herbivores or prompting defense responses in neighboring plants. ontosight.ai Some plants naturally produce compounds that can deter insects from feeding or interfere with their growth and development. researchgate.net

Several insect species utilize this compound as a pheromone, a chemical substance that triggers a social response in members of the same species. For instance, (2E,4E)-2,4-Octadienal is an essential component of the airborne aggregation pheromone of the common bed bug, Cimex lectularius, attracting both adults and juveniles to harborages. nih.govresearchgate.netgoogle.com The alarm pheromone of bed bugs, which stimulates locomotion in response to a threat, also contains (E)-2-octenal. nih.gov In the minute pirate bug, Orius sauteri, a blend of (E)-2-octenal and (E)-2,7-octadienal acts as a sex pheromone, attracting males. sci-hub.se Interestingly, for some Hemipteran insects, (E)-2-alkenyl aldehydes like (E)-2-octenal can function as defense compounds. sci-hub.se

The role of this compound extends to aquatic ecosystems. Certain diatoms, a major group of algae, produce polyunsaturated aldehydes (PUAs) like this compound upon being wounded. mdpi.com These compounds are believed to be involved in the chemical interactions within plankton communities. mdpi.com For example, the diatom Skeletonema marinoi is a significant source of particulate 2,4-heptadienal and this compound. mdpi.com These PUAs can have inhibitory effects on the hatching of copepod and sea urchin eggs. mdpi.com The release of these aldehydes may also act as a form of cell-to-cell communication within the same diatom species, potentially affecting cell division. scirp.org

The following table summarizes the documented roles of this compound in interspecies communication and defense:

Table 1: Documented Roles of this compound| Organism Group | Role of this compound | Specific Isomer/Compound | Interacting Species |

|---|---|---|---|

| Plants | Herbivore-induced defense signal | This compound | Herbivores, Predators of herbivores, Neighboring plants |

| Insects (Bed Bug) | Aggregation pheromone component | (2E,4E)-2,4-Octadienal | Cimex lectularius (conspecifics) |

| Insects (Minute Pirate Bug) | Sex pheromone component (synergist) | (E)-2-octenal | Orius sauteri (males) |

| Insects (General Hemiptera) | Defense compound | (E)-2-alkenyl aldehydes | Predators |

| Diatoms | Plankton chemical interaction, Defense | This compound | Copepods, Sea urchins |

| Diatoms | Intraspecies signaling | This compound | Skeletonema marinoi (conspecifics) |

Environmental Fate and Degradation Pathways

The persistence and transformation of this compound in the environment are governed by several processes, including photodegradation, biodegradation, and chemical oxidation.

This compound is sensitive to light and temperature. lookchem.com While it is stable under normal ambient temperatures and recommended storage conditions, exposure to light can lead to its degradation. synerzine.com The process of photodegradation involves the breakdown of molecules by light energy. mdpi.com For unsaturated aldehydes like this compound, UV radiation can induce decomposition. kirj.eeumsha.ac.ir The rate of photodegradation can be influenced by the intensity of the light source. umsha.ac.ir

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the removal of this compound from water and soil. In aquatic environments, the half-life of this compound due to biodegradation is significantly influenced by temperature. nih.gov For instance, the biodegradation half-lives for fishy odorants including this compound were found to be 6-10 hours at 8°C and 2-4 hours at 24°C in one study. nih.gov This suggests that temperature-dependent biodegradation is a major factor controlling the fate of such compounds in aquatic systems. nih.gov Volatilization, the process of a substance evaporating into the air, was found to be a much slower process for these compounds. nih.gov

A study on the ready biodegradability of a substance containing this compound in river water found that it was not readily biodegradable, showing 48% degradation in 28 days. europa.eu However, in a prolonged test, it achieved 71% biodegradation after 60 days, classifying it as not persistent. europa.eu

In soil, the degradation of organic compounds is primarily driven by microbial activity. nih.govmdpi.com The application of certain organic compounds can lead to changes in the genetic structure of bacterial communities in the soil. nih.gov The presence of structurally similar plant secondary metabolites can enhance the microbial degradation of some synthetic chemicals. mdpi.com

The following table presents data on the biodegradation of this compound and related compounds:

Table 2: Biodegradation of this compound and Related Compounds| Environment | Compound(s) | Condition | Half-life / Degradation Rate |

|---|---|---|---|

| Aquatic | Fishy odorants (incl. This compound) | 8°C | 6-10 hours |

| Aquatic | Fishy odorants (incl. This compound) | 24°C | 2-4 hours |

| River Water | Substance containing this compound | 28 days | 48% degradation |

| River Water | Substance containing this compound | 60 days | 71% degradation |

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). kirj.ee These processes are considered alternatives to incineration for the disposal of hazardous organic wastes. kirj.ee AOPs include methods like ozonation, UV/H₂O₂, and the Fenton process (Fe²⁺/H₂O₂). mdpi.comkirj.eenih.gov

Ozonation, especially when combined with hydrogen peroxide or at elevated pH, can effectively degrade organic pollutants. kirj.ee The combination of UV radiation with oxidants like hydrogen peroxide can also enhance the degradation of organic compounds. kirj.eeumsha.ac.ir These methods have been shown to be effective in degrading herbicides like 2,4-D, which shares some structural similarities with this compound in terms of being an organic molecule that can be targeted for oxidation. nih.gov While specific studies on the application of all AOPs to this compound are limited, the principles of these technologies suggest they would be effective for its abatement.

Biodegradation in Water and Soil Ecosystems

Implications for Ecosystem Health and Bioremediation Strategies

The presence of this compound in the environment can have various implications for ecosystem health. As a PUA produced by diatoms, it can negatively impact the reproductive success of invertebrates like copepods and sea urchins. mdpi.comresearchgate.netresearchgate.net This can have cascading effects through the food web, as these organisms are a crucial food source for other marine life. researchgate.net

Bioremediation, which uses microorganisms to break down environmental pollutants, is a promising strategy for addressing contamination by organic compounds. The isolation and identification of microbial strains capable of degrading specific pollutants are crucial for the success of bioremediation. nih.gov For example, numerous bacterial and fungal strains have been identified for their ability to biodegrade the herbicide 2,4-D. nih.govmdpi.com Enhancing the degradation capabilities of native microbial communities, for instance by introducing structurally similar plant metabolites, could be a viable nature-based solution. mdpi.com

Given that this compound is biodegradable, bioremediation strategies focusing on enriching and stimulating the activity of specific microbial populations could be effective in mitigating its potential negative impacts on ecosystems. europa.eu Further research into the specific microbial pathways for this compound degradation would be beneficial for developing targeted bioremediation approaches.

Advanced Analytical Methodologies for 2,4 Octadienal Detection and Quantification

Chromatographic Techniques with Advanced Detection

Chromatographic methods are central to the analysis of volatile and semi-volatile compounds like 2,4-octadienal, providing the necessary separation from other components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of this compound. The gas chromatograph separates volatile compounds based on their chemical properties as they interact with a stationary phase within a capillary column. Following separation, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. The NIST Chemistry WebBook provides mass spectrometry data for (E,E)-2,4-octadienal, which serves as a crucial reference for its identification. nist.gov

The separation of this compound isomers, such as (E,E)-2,4-octadienal and (E,Z)-2,4-octadienal, is critical as they can possess different sensory attributes. The choice of the GC column's stationary phase is paramount for achieving this separation. researchgate.net Columns with different polarities, ranging from non-polar polysiloxane-based phases to highly polar ionic liquid-based phases, can be employed to resolve these geometric isomers. researchgate.net For instance, studies on fatty acid methyl esters have demonstrated that highly polar ionic liquid columns can provide baseline separation of geometric isomers. researchgate.net

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique widely used for the extraction of volatile and semi-volatile compounds from various matrices, including food and beverages. mdpi.comnih.gov In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of a gas chromatograph, where the analytes are desorbed and transferred to the GC column for analysis by MS. mdpi.com

HS-SPME-GC-MS has been successfully applied to analyze volatile compounds in a variety of food products. For example, it has been used to identify key aroma compounds in white tea, where (2E,4E)-2,4-octadienal was identified as a key volatile. mdpi.com Similarly, this technique has been employed to analyze volatile compounds in cooked meat from the obscure puffer, where (E,E)-2,4-octadienal was among the identified compounds responsible for the flavor profile. scientific.net The choice of fiber coating is crucial for the efficient extraction of target analytes. For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad range of analyte compatibility. mdpi.com

Table 1: Application of HS-SPME-GC-MS for this compound Detection

| Food Matrix | Key Findings | Reference |

|---|---|---|

| White Tea | (2E,4E)-2,4-octadienal identified as a key volatile distinguishing spring-picked from autumn-picked teas. | mdpi.com |

| Cooked Puffer Fish | (E,E)-2,4-octadienal was a contributor to the overall flavor profile. | scientific.net |

| Shandong Matcha | (E,E)-2,4-octadienal was detected, contributing to the green aroma characteristics. | mdpi.com |

| Strong Aroma Baijiu Daqu | (E,E)-2,4-decadienal, a related compound, was found to have a high odor activity value. | mdpi.com |

Comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOFMS) offers enhanced separation power compared to conventional one-dimensional GC. In this technique, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. This two-dimensional separation provides a much higher peak capacity, allowing for the resolution of complex mixtures and the separation of co-eluting compounds. shimadzu.com The use of a time-of-flight mass spectrometer (TOFMS) is advantageous due to its high data acquisition speed, which is necessary to capture the narrow peaks generated in GC×GC. sepsolve.com

Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) for Volatile Analysis

Gas Chromatography-Olfactometry (GC-O) for Aroma Contribution Analysis

Table 2: Examples of GC-O Analysis for Aroma Compounds

| Food Product | Identified Aroma-Active Aldehyde (related to this compound) | Reference |

|---|---|---|

| Beijing Roasted Duck | (E,E)-2,4-decadienal | nih.gov |

| Green Tea Beverage | (E,E)-2,4-decadienal, (E,E)-2,4-heptadienal | jst.go.jp |

| Brown Trout | (E,Z)-2,4-heptadienal | ifremer.fr |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

While GC-MS is the primary method for analyzing volatile compounds like this compound, liquid chromatography-mass spectrometry (LC-MS) can be employed for the analysis of less volatile derivatives or when derivatization is used to enhance detection. researchgate.net In LC-MS, separation occurs in a liquid phase, and the eluent is introduced into a mass spectrometer, typically using an ionization source like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.netnumberanalytics.com

For the analysis of aldehydes by LC-MS, a derivatization step is often necessary to improve ionization efficiency and chromatographic retention. researchgate.net Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde functional group to form a hydrazone derivative that can be readily detected by LC-MS/MS. researchgate.net This approach has been validated for the determination of other aldehydes, such as malondialdehyde and 4-hydroxy-2-nonenal, in vegetable oil. researchgate.net While not as common for this compound itself, LC-MS/MS is a powerful tool for analyzing a broad range of analytes and could be adapted for specific applications involving this compound derivatives. tdl.orgsigmaaldrich.com

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques provide valuable information about the molecular structure and can be used for quantification. numberanalytics.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are often used in conjunction with mass spectrometry for the complete structural elucidation of organic compounds. numberanalytics.comslideshare.net

For this compound, IR spectroscopy can identify the characteristic absorption bands of the aldehyde functional group and the conjugated double bonds. researchgate.net UV-Vis spectroscopy can be used to observe the electronic transitions associated with the conjugated system. NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the connectivity of atoms and the stereochemistry of the double bonds, which is crucial for distinguishing between isomers. slideshare.net While GC-MS is often sufficient for identification in complex mixtures, these spectroscopic techniques are invaluable for the characterization of pure standards and for resolving structural ambiguities. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structures, and it is particularly crucial for the stereochemical analysis of this compound. numberanalytics.com The presence of two double bonds in this compound allows for four possible geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). Distinguishing between these isomers is essential as they can exhibit different sensory properties and biological activities.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the molecule. The configuration of the double bonds can be determined by analyzing the coupling constants (J-values) between the vinyl protons. For instance, a larger coupling constant (typically 11-18 Hz) is characteristic of a trans (E) configuration, while a smaller coupling constant (typically 6-12 Hz) indicates a cis (Z) configuration.

For more complex structural confirmation, two-dimensional (2D) NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY helps to determine the spatial proximity of protons. For the isomers of this compound, NOESY can confirm the E/Z geometry by identifying correlations between protons that are close to each other in space, which differs between isomers. For example, in the (2E,4E)-isomer, a NOESY correlation would be expected between the aldehydic proton and the proton at C3, which would be absent or weaker in the (2Z,4E)-isomer. The presence of a chiral center, such as in derivatives or metabolites of this compound, can lead to diastereotopic protons, which are chemically non-equivalent and produce distinct signals in the NMR spectrum. masterorganicchemistry.com

Table 1: Representative ¹H NMR Data for Distinguishing this compound Isomers Note: Chemical shifts (δ) are illustrative and can vary based on solvent and experimental conditions. The key differentiator is the coupling constant (J).

| Proton | Isomer Configuration | Typical Chemical Shift (δ, ppm) | Typical Coupling Constant (J, Hz) |

| H2 | trans (E) | ~6.1-6.3 | J(H2-H3) = ~15 Hz |

| H2 | cis (Z) | ~5.9-6.1 | J(H2-H3) = ~11 Hz |

| H3 | trans (E) | ~7.0-7.2 | J(H3-H4) = ~15 Hz |

| H3 | cis (Z) | ~6.5-6.7 | J(H3-H4) = ~11 Hz |

| Aldehyde (H1) | (E,E) & (E,Z) | ~9.5 | J(H1-H2) = ~8 Hz |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic conjugation within the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For this compound, the key absorption bands in the IR spectrum confirm the presence of the aldehyde group and the conjugated double bond system. The NIST Chemistry WebBook provides reference spectra for various isomers of 2,4-octadiene, which show characteristic C-H and C=C stretching and bending frequencies. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Aldehyde) | Stretch | 1680 - 1705 |

| C=C (Conjugated) | Stretch | 1620 - 1650 |

| C-H (Aldehyde) | Stretch | 2720 - 2820 (two bands) |

| =C-H (Alkene) | Out-of-plane bend (trans) | 960 - 980 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated diene-aldehyde system in this compound results in a strong absorption in the UV region of the electromagnetic spectrum. UV-Vis spectroscopy is particularly useful for confirming the presence of such conjugated systems and for quantification. The position of the maximum absorbance (λmax) is characteristic of the extent of conjugation. For α,β-unsaturated aldehydes, the λmax is typically in the range of 220–250 nm. The extended conjugation in this compound shifts this to a longer wavelength. PubChem provides UV-Vis spectral data for (2E,4E)-2,4-octadienal, showing a characteristic peak. nih.gov

λmax: The primary absorption maximum (π → π* transition) for (2E,4E)-2,4-octadienal in a non-polar solvent is typically observed around 270 nm .

Challenges and Innovations in this compound Trace Analysis in Complex Matrices

The analysis of this compound at trace levels (parts-per-billion or lower) in complex samples like food, beverages, and biological tissues presents significant analytical hurdles. sci-hub.st These matrices contain a multitude of other compounds that can interfere with the analysis, a phenomenon known as the matrix effect. numberanalytics.combataviabiosciences.com Recent advancements in instrumentation and sample preparation have been crucial in overcoming these challenges to achieve reliable and sensitive quantification. spectroscopyeurope.com

Matrix Effects in Biological and Food Samples

The "matrix" refers to all components in a sample other than the analyte of interest. In food and biological samples, this includes proteins, lipids, carbohydrates, and other small molecules. These components can significantly impact the accuracy and precision of this compound analysis, primarily through a phenomenon known as the matrix effect. bataviabiosciences.com

This effect can manifest as either signal suppression or enhancement. bataviabiosciences.com

Signal Suppression: In headspace analysis of biological fluids like serum, volatile compounds such as this compound can bind to proteins and lipids. nih.gov This interaction reduces the concentration of the free analyte in the headspace, leading to an underestimation of its total amount. Studies have shown that the reduction in headspace concentration for aldehydes correlates with the degree of unsaturation, with the conjugated this compound showing a significant reduction when analyzed in a serum sample. nih.gov

Signal Enhancement: In gas chromatography (GC), non-volatile matrix components can accumulate in the injector and column, creating "active sites." These sites can adsorb analytes, but when a complex matrix is injected, the matrix components can deactivate these sites, leading to an increased transfer of the analyte to the detector and thus an artificially high signal.

These matrix effects necessitate the use of matrix-matched calibration standards or stable isotope-labeled internal standards to ensure accurate quantification. nih.gov

Optimization of Extraction and Derivatization Procedures

To overcome matrix effects and improve the sensitivity and selectivity of this compound analysis, optimization of sample preparation is paramount. This involves two key steps: extraction and derivatization.

Extraction: The goal of extraction is to isolate this compound from the bulk of the matrix. Solid-phase microextraction (SPME) is a widely used, solvent-free technique for extracting volatile compounds from various samples. mdpi.comsemanticscholar.org The efficiency of SPME depends on several factors that must be optimized: